
pentalenolactone E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentalenolactone E is a sesquiterpene lactone obtained by formal dehydrogenation of the 4-methyl position of pentalenolactone D. It has a role as a bacterial metabolite. It is a sesquiterpene lactone, an organic heterotricyclic compound and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a this compound(1-).
Scientific Research Applications
Inhibitory Effects on Cell Proliferation
Pentalenolactone E demonstrates inhibitory effects on vascular smooth muscle cell proliferation. This inhibition is achieved without causing cell death and involves the modulation of the ERK1/2 cascade, highlighting its potential in regulating cell growth processes (Ikeda et al., 2001).
Biosynthesis Pathways
Research has elucidated the biosynthesis pathways of pentalenolactone in various Streptomyces species. A 13.4 kb gene cluster in Streptomyces avermitilis contains the operon for the biosynthesis of this compound, and the functional roles of specific genes within this cluster have been identified (Tetzlaff et al., 2006). Further genome mining in Streptomyces has revealed the roles of Baeyer-Villiger monooxygenases and non-heme iron-dependent dehydrogenase/oxygenases in the biosynthesis of pentalenolactone and neopentalenolactone, highlighting the complexity and diversity of microbial metabolic pathways (Seo et al., 2011).
Molecular Cloning and Biochemical Characterization
Molecular cloning and characterization studies have been conducted on genes within the pentalenolactone biosynthetic cluster. For example, the ptlF gene encodes a short-chain dehydrogenase that is crucial for certain steps in the biosynthesis pathway of pentalenolactone (You et al., 2007). Additionally, the role of the ptlI gene, encoding a cytochrome P450 enzyme, has been elucidated in the biosynthetic pathway, further advancing our understanding of this complex biochemical process (Quaderer et al., 2006).
Biochemical Characterization of Enzymes
The multifunctional activities of enzymes like PtlD in pentalenolactone biosynthesis have been characterized, demonstrating its ability to catalyze hydroxylation, desaturation, and epoxidation reactions. This highlights the versatility and complexity of enzymes involved in natural product biosynthesis (Deng et al., 2019).
Regulatory Mechanisms
The regulation of pentalenolactone biosynthesis has been studied, showing how specific transcriptional regulators like PenR and PntR from the MarR/SlyA family influence the biosynthetic pathway. This regulatory mechanism underscores the intricacy of genetic control in antibiotic production (Zhu et al., 2013).
properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(4aR,6aS,9aR)-8,8-dimethyl-1-methylidene-2-oxo-4a,6a,7,9-tetrahydro-4H-pentaleno[1,6a-c]pyran-5-carboxylic acid |
InChI |
InChI=1S/C15H18O4/c1-8-13(18)19-6-11-10(12(16)17)4-9-5-14(2,3)7-15(8,9)11/h4,9,11H,1,5-7H2,2-3H3,(H,16,17)/t9-,11+,15-/m1/s1 |
InChI Key |
VDWJABPVVAYLBS-BPYAMOTFSA-N |
Isomeric SMILES |
CC1(C[C@H]2C=C([C@H]3[C@]2(C1)C(=C)C(=O)OC3)C(=O)O)C |
Canonical SMILES |
CC1(CC2C=C(C3C2(C1)C(=C)C(=O)OC3)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



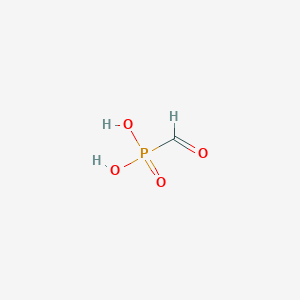
![3-(4-Fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid](/img/structure/B1248667.png)

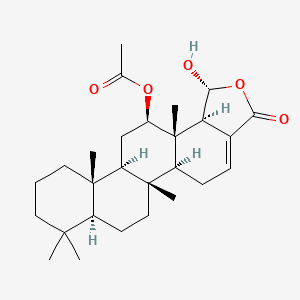
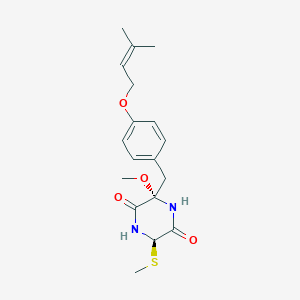

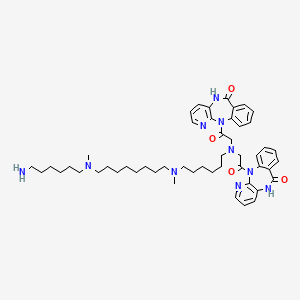
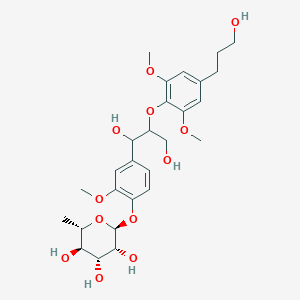
![8-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one](/img/structure/B1248681.png)
![(2R,4'aS,7'R,8'aS)-5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde](/img/structure/B1248683.png)
![7H-Benzo[c]fluoren-7-one, 5-[2-(dimethylamino)ethoxy]-3,9-dimethoxy-](/img/structure/B1248684.png)
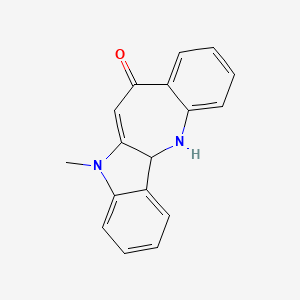
![(6aR,10aS)-4-Methoxy-7,9-dimethyl-4,6,6a,7,8,10a-hexahydro-indolo[4,3-fg]quinoline](/img/structure/B1248687.png)
![(5E,25E)-3,11,13,23,31,33-hexahydroxy-9,29-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-15,35-dimethoxy-6,10,14,26,30,34-hexamethyl-8,28,41,42-tetraoxatricyclo[35.3.1.117,21]dotetraconta-5,19,25,39-tetraene-7,27-dione](/img/structure/B1248689.png)